molecular formula C20H23F3N4O B6523475 1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 931968-49-9

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6523475
CAS No.: 931968-49-9
M. Wt: 392.4 g/mol
InChI Key: ZVJSBTNHXRCDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.18239586 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential pharmacological applications. The structural components of this compound suggest it may interact with various biological targets, particularly in the central nervous system and in infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21F3N4O
  • Molecular Weight : 390.4 g/mol

The presence of the trifluoromethyl group is significant for enhancing lipophilicity and possibly increasing the binding affinity to biological targets.

This compound exhibits multiple mechanisms of action:

  • Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against protozoan parasites like Cryptosporidium spp. In vitro studies show an effective concentration (EC50) of 2.1 μM against C. parvum .

Antiparasitic Activity

Several studies have evaluated the efficacy of this compound against Cryptosporidium infections:

  • In Vitro Studies : The compound demonstrated moderate potency with an EC50 value of 2.1 μM, indicating its potential as an antiparasitic agent .
  • In Vivo Models : Animal studies have shown that the compound is effective in reducing parasitic load in mouse models infected with C. parvum and C. hominis .

Cardiovascular Safety Profile

While investigating its pharmacological profile, attention has been given to the compound's effects on cardiac ion channels, particularly the hERG channel. It was found that at higher concentrations (10 μM), the compound could inhibit hERG channels, which raises concerns about potential cardiotoxicity .

Case Studies

A notable case study involved optimizing the linker and aryl tail regions of similar compounds to enhance their potency while minimizing cardiotoxic effects. A derivative showed improved selectivity for hERG channels while maintaining efficacy against Cryptosporidium, highlighting the importance of structural modifications for drug development .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

Compound NameEC50 (μM)hERG Inhibition (%) at 10 μMNotes
This compound2.1Moderate (67%)Potential antiparasitic
Optimized Derivative (e.g., 2a)0.17Low (15%)Improved selectivity and potency

Properties

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c21-20(22,23)17-8-4-5-9-18(17)25-19(28)24-10-11-26-12-14-27(15-13-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSBTNHXRCDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.